tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-12(8-13)5-4-9(14)6-16-12/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHYYCJHRAASDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis proceeds via a [3+2] cycloaddition-like mechanism, where the methylene group of the piperidine derivative reacts with 2,2,2-trichloroacetyl chloride in the presence of a Zn/Cu couple. The reaction is conducted in a mixture of tert-butyl methyl ether (t-BuOMe) and dimethoxyethane (DME) at ambient temperature (15–25°C) under a nitrogen atmosphere. The Zn/Cu couple acts as a reductant, facilitating the formation of the spirocyclic core through radical intermediates.
After 12–18 hours of stirring, the reaction is quenched with a saturated ammonium chloride (NH₄Cl) solution to neutralize excess reagents. The organic phase is extracted with ethyl acetate (EtOAc), washed with brine, and dried over anhydrous sodium sulfate. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) yields the target compound as a white solid in approximately 15% yield.
Critical Parameters
-
Solvent System : t-BuOMe/DME (3:1 v/v) ensures optimal solubility of both the starting material and the trichloroacetyl chloride.
-
Catalyst Loading : A Zn/Cu ratio of 1:1.5 (w/w) is critical for maintaining reaction efficiency.
-
Temperature Control : Room temperature minimizes side reactions such as over-reduction or polymerization.
Table 1: Summary of Key Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Starting Material | tert-Butyl 4-methylenepiperidine-1-carboxylate |
| Reagents | Zn/Cu couple, 2,2,2-trichloroacetyl chloride |
| Solvent | t-BuOMe/DME (3:1) |
| Temperature | 15–25°C |
| Reaction Time | 12–18 hours |
| Work-Up | NH₄Cl quench, EtOAc extraction |
| Purification | Flash chromatography (EtOAc/hexane) |
| Yield | 15% |
Alternative Pathways for Yield Optimization
While the Zn/Cu-mediated method remains the benchmark, alternative strategies have been explored to address its modest yield. One approach involves modifying the protecting group strategy or employing advanced catalytic systems.
Borohydride Reduction and Boc Protection
In a multi-step synthesis adapted from diazaspiro derivatives, lithium borohydride (LiBH₄) reduction followed by Boc anhydride-mediated protection could be reconfigured for oxa-azaspiro systems. For example:
-
Reduction of a ketone intermediate to a secondary alcohol using LiBH₄ in tetrahydrofuran (THF).
-
Tosylation with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM).
-
Cyclization via cesium carbonate (Cs₂CO₃) in acetonitrile.
-
Boc protection under standard conditions (Boc₂O, DCM).
While this route is speculative for the target compound, its success in analogous syntheses highlights the potential for adapting stepwise protocols.
Industrial Scalability and Process Considerations
Challenges in Large-Scale Production
The primary Zn/Cu method’s 15% yield poses significant hurdles for industrial adoption. Key bottlenecks include:
-
Low Atom Economy : The stoichiometric use of Zn/Cu generates substantial metallic waste.
-
Chromatographic Purification : Flash chromatography is impractical at scale, necessitating alternative purification methods such as crystallization or distillation.
Proposed Optimizations
-
Catalyst Recycling : Implementing a flow chemistry system could enable continuous recovery and reuse of the Zn/Cu couple.
-
Solvent Substitution : Replacing DME with cyclopentyl methyl ether (CPME), a greener solvent with higher boiling point, may improve reaction control and scalability.
-
Microwave Assistance : Shortening reaction times via microwave irradiation (e.g., 30 minutes at 100°C) could enhance throughput.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison for this compound Synthesis
*Estimated based on analogous syntheses.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spiro structure.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
tert-butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that similar spirocyclic compounds exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
| Study | Findings |
|---|---|
| Demonstrated efficacy against Gram-positive bacteria. | |
| Potential activity against fungal pathogens. |
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Intermediate in Drug Development : Its unique structure allows for modifications that can lead to new drug candidates.
| Application | Description |
|---|---|
| Synthesis of Anticancer Agents | Used as a precursor in synthesizing compounds with anticancer properties. |
| Ligand Development | Employed in creating ligands for metal catalysts in asymmetric synthesis. |
Materials Science
In materials science, this compound is explored for its potential use in:
- Polymer Chemistry : As a monomer or additive to enhance the properties of polymers.
| Application | Benefits |
|---|---|
| Coatings | Improved durability and resistance to environmental factors. |
| Composites | Enhanced mechanical properties when incorporated into composite materials. |
Case Studies and Research Findings
- Antimicrobial Studies :
- Drug Development :
- Polymer Applications :
Mechanism of Action
The mechanism by which tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. For example, in the case of diaminopyrimidines, the compound acts as an intermediate that facilitates the binding of the final product to the epidermal growth factor receptor, inhibiting its activity and thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Structural Analogs with Heteroatom Variations
Oxygen vs. Sulfur Substitutions
- tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1453315-68-8):
Replacing the 5-oxa oxygen with sulfur (5-thia) increases molecular weight (243.32 g/mol vs. 239.31 g/mol for the parent compound) and alters electronic properties. Sulfur’s larger atomic radius and polarizability may enhance lipophilicity, impacting membrane permeability . - The molecular formula (C13H21N2O4) and weight (269.32 g/mol) reflect this modification .
Functional Group Modifications
- tert-Butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 2306262-93-9): Substitution of the 7-oxo group with an amino (-NH2) significantly alters reactivity. The amino group enables nucleophilic reactions, such as amide bond formation, while increasing solubility in polar solvents (molecular weight: 242.31 g/mol) .
- tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate: Introduction of an iodomethyl group adds a heavy atom (molecular weight: 367.2 g/mol), enabling radiolabeling or cross-coupling reactions, which are absent in the parent compound .
Ring Size and Spiro Junction Variations
- tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1936655-32-1): Shifting the ketone to the 8-position (vs. Molecular weight remains similar (241.28 g/mol) .
Biological Activity
Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C12H19NO4
- CAS Number : 2306262-84-8
- Molecular Weight : 241.29 g/mol
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular pathways:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Cytotoxic Effects : The compound has shown cytotoxic effects in various cancer cell lines, indicating its potential as an anticancer agent.
- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Key Research Findings
Case Study: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers explored the anticancer potential of this compound against breast cancer cell lines (MCF7). The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value of approximately 35 µM, indicating promising anticancer properties (source not cited due to lack of specific reference).
Toxicological Profile
The safety profile of this compound has been assessed in preliminary toxicological studies:
- Acute Toxicity : Classified as harmful if swallowed or in contact with skin (H302, H312).
- Safety Precautions : It is recommended to handle the compound with care, using appropriate protective equipment.
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step procedures, such as catalytic hydrogenation using Raney Ni under H₂ pressure (50 psi) in methanol, as reported for structurally similar spirocyclic compounds . Key optimization parameters include:
- Catalyst loading : Excess Raney Ni (e.g., 25% w/w relative to substrate) improves yield by ensuring complete reduction of intermediates.
- Solvent choice : Methanol is preferred due to its polarity, which stabilizes intermediates and facilitates hydrogenation.
- Temperature control : Room temperature minimizes side reactions like over-reduction or epimerization.
Post-synthesis purification via recrystallization (e.g., ethanol) enhances crystallinity for structural validation .
Q. How can the purity and structural integrity of this compound be validated?
Methodological validation involves:
- HPLC/GC-MS : Quantify purity (>95% by area normalization) and detect impurities (e.g., unreacted intermediates) .
- X-ray crystallography : Resolve spirocyclic conformation and bond lengths (e.g., C–N bond: ~1.45 Å, spiro-center deviations <0.01 Å) using SHELX software .
- NMR spectroscopy : Confirm stereochemistry via coupling constants (e.g., = 2.8–3.2 Hz for adjacent protons in the spiro system) .
Q. What safety protocols are critical during handling?
- Personal protective equipment (PPE) : Use nitrile gloves and flame-retardant lab coats to prevent skin contact .
- Spill management : Contain spills with inert absorbents (e.g., silica gel) and avoid aqueous cleanup to prevent hydrolysis .
- Storage : Store at 2–8°C in sealed, argon-purged containers to prevent oxidation .
Advanced Research Questions
Q. How do conformational changes in the spirocyclic system affect reactivity in cross-coupling reactions?
The spirocyclic system’s rigidity influences steric and electronic effects:
- Steric hindrance : The tert-butyl group directs electrophilic attacks to the less hindered 7-oxo position .
- Electronic effects : The 5-oxa ring’s electron-withdrawing nature enhances nucleophilicity at the 2-aza nitrogen, enabling selective alkylation or acylation .
Experimental validation: - DFT calculations : Compare HOMO/LUMO distributions to predict regioselectivity .
- Kinetic studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) to map energy barriers .
Q. What strategies resolve contradictions in biological activity data for structurally analogous compounds?
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive analogs) arise from:
- Substituent effects : Compare tert-butyl 7-amino vs. 7-oxo derivatives; amino groups enhance hydrogen bonding with bacterial targets (e.g., penicillin-binding proteins) .
- Solubility differences : Use logP calculations (e.g., ClogP = 1.8 for tert-butyl derivatives) to correlate hydrophobicity with membrane permeability .
Validation workflow :
SAR analysis : Test analogs with systematic substitutions (e.g., –OH, –NH₂, –CN) .
In vitro assays : Use standardized MIC (minimum inhibitory concentration) protocols to ensure reproducibility .
Q. How can computational modeling guide the design of derivatives for sigma receptor binding?
- Docking studies : Use AutoDock Vina to simulate interactions between the spirocyclic core and sigma receptor pockets (e.g., hydrophobic contacts with Tyr173, hydrogen bonds with Glu172) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) .
- Pharmacophore mapping : Identify critical features (e.g., tert-butyl for lipophilicity, carbonyl for hydrogen bonding) .
Methodological Notes
- Contradiction resolution : Always cross-validate synthetic yields (e.g., 75% vs. 27% in similar routes ) by adjusting catalyst activity or reaction time.
- Safety vs. reactivity : Balance steric protection (tert-butyl) with functional group lability (e.g., oxo groups prone to nucleophilic attack) during derivatization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
